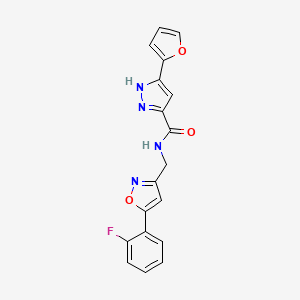

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4O3/c19-13-5-2-1-4-12(13)17-8-11(23-26-17)10-20-18(24)15-9-14(21-22-15)16-6-3-7-25-16/h1-9H,10H2,(H,20,24)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBWAQBEMUQKMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=NNC(=C3)C4=CC=CO4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide, with CAS number 1240290-52-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 352.3 g/mol. The compound features a complex structure that includes isoxazole and furan rings, which are known for their significant roles in medicinal chemistry.

This compound has been investigated for its anticancer properties, particularly against various cancer cell lines. The compound's mechanism of action appears to involve the inhibition of specific kinases and pathways associated with cancer cell proliferation and survival.

In Vitro Studies

Recent studies have demonstrated the compound's cytotoxic effects on several cancer cell lines:

These values indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer cells (MCF7), suggesting a potential therapeutic application in oncology.

Study 1: Antitumor Activity

In a detailed study by Bouabdallah et al., derivatives similar to this compound were screened against Hep-2 and P815 cancer cell lines. The results indicated substantial cytotoxic potential with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively .

Study 2: Mechanistic Insights

Research published in Molecules highlighted that compounds within the pyrazole family, including this compound, can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cellular stress responses .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by the presence of an isoxazole ring, a pyrazole moiety, and a furan group. The molecular formula is with a molecular weight of approximately 328.34 g/mol. Its unique structure contributes to its diverse biological activities.

Anti-inflammatory Effects

Research indicates that N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide exhibits significant anti-inflammatory properties. A study demonstrated that it acts as an inhibitor of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. The compound showed promising results in reducing inflammation in animal models, comparable to standard anti-inflammatory drugs such as diclofenac .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it possesses antiproliferative activity against various cancer cell lines, including breast and liver cancer cells. Specifically, it exhibited IC50 values in the micromolar range, indicating potent activity against these malignancies . The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Activity

This compound has shown antimicrobial effects against a range of pathogens. Studies have indicated that it can inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

Comparison with Similar Compounds

Key Findings and Implications

- Structural Flexibility : The pyrazole-5-carboxamide scaffold accommodates diverse substituents, enabling tailored electronic and steric effects for specific targets.

- Target Compound Uniqueness : The 2-fluorophenyl-isoxazole and furan groups distinguish it from approved drugs like Berotralstat, suggesting unexplored biological pathways.

- Synthetic Feasibility : Isoxazole derivatives generally exhibit higher yields (e.g., 68–77% in ) than sulfonamide analogues, supporting scalability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide, and what challenges arise in multi-step synthesis?

- Methodology :

- Step 1 : Begin with the synthesis of the isoxazole core. For fluorophenyl-substituted isoxazoles, cycloaddition reactions using nitrile oxides and alkynes are common. Adjust stoichiometry to avoid side products from competing reactions (e.g., dimerization) .

- Step 2 : Couple the isoxazole moiety to the pyrazole-carboxamide scaffold via reductive amination or nucleophilic substitution. Use K₂CO₃ in DMF as a base for alkylation reactions, as demonstrated in analogous pyrazole-isoxazole hybrids .

- Challenges : Monitor for regioselectivity issues in pyrazole ring formation and potential hydrolysis of the carboxamide group under acidic/basic conditions .

Q. How should researchers characterize the solubility and stability of this compound under physiological conditions?

- Methodology :

- Solubility : Use shake-flask methods with buffers (pH 1.2–7.4) and HPLC-UV quantification. Compare with structurally similar compounds like N-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide, which showed pH-dependent solubility .

- Stability : Conduct forced degradation studies (heat, light, oxidation) and analyze via LC-MS to identify degradation products. Fluorophenyl groups may enhance photostability compared to non-fluorinated analogs .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : Assign peaks using ¹H-¹H COSY and HSQC for furan and pyrazole protons. Fluorine substituents cause distinct splitting patterns in ¹⁹F NMR .

- Mass Spectrometry : High-resolution ESI-MS is essential to distinguish between isobaric fragments, especially for fluorinated and non-fluorinated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodology :

- Hypothesis Testing : If in vitro potency (e.g., enzyme inhibition) does not translate to in vivo efficacy, evaluate metabolic stability using liver microsomes. Fluorophenyl groups may reduce CYP450-mediated metabolism, but furan rings could introduce reactive metabolites .

- Data Analysis : Use pharmacokinetic modeling to correlate exposure levels with effect. Adjust dosing regimens based on half-life calculations from plasma concentration-time curves .

Q. What strategies optimize the compound’s selectivity for target receptors versus off-target binding?

- Methodology :

- Molecular Docking : Perform docking studies with the target receptor (e.g., kinase or GPCR) and compare binding poses with off-target proteins. The 2-fluorophenyl group may enhance hydrophobic interactions in specific pockets .

- SAR Studies : Synthesize analogs with variations in the furan or pyrazole moieties. For example, replacing furan-2-yl with thiophene-2-yl alters electronic properties and steric bulk, impacting selectivity .

Q. How can researchers design experiments to assess the compound’s metabolic pathways?

- Methodology :

- In Vitro MetID : Incubate the compound with human liver microsomes and identify metabolites via LC-HRMS. Look for hydroxylation at the pyrazole ring or oxidation of the furan oxygen .

- Isotope Labeling : Use deuterated analogs to trace metabolic soft spots. For instance, deuterating the methylene bridge in the isoxazole moiety could slow oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.